beta-Boswellic acid is a natural product found in Phellinus pomaceus, Boswellia sacra, and other organisms with data available.
beta-Boswellic acid
CAS No.: 631-69-6
Cat. No.: VC21327979
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 631-69-6 |
---|---|
Molecular Formula | C30H48O3 |
Molecular Weight | 456.7 g/mol |
IUPAC Name | (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid |
Standard InChI | InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 |
Standard InChI Key | NBGQZFQREPIKMG-PONOSELZSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |
Chemical Structure and Properties
Molecular Identity and Classification
Beta-Boswellic acid is a pentacyclic triterpene with the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol . Its IUPAC name is (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid . Also identified as 3alpha-Hydroxyurs-12-en-24-oic acid, this compound represents one of the major bioactive constituents in the resin of Boswellia serrata, a deciduous tree found predominantly in dry regions of China and India .
Structurally, beta-Boswellic acid features a pentacyclic ursane skeleton with a carboxylic acid group at position C-4 and a hydroxyl group at position C-3. This specific structural arrangement contributes to its diverse pharmacological activities and distinguishes it from other boswellic acid derivatives such as acetyl-beta-boswellic acid (ABBA) and keto-beta-boswellic acid (KBBA) .
Physical and Chemical Properties
Beta-Boswellic acid exists as an off-white solid with distinct physical properties that facilitate its identification and analysis . The compound demonstrates notable stability under normal laboratory conditions, enabling its use in various research applications.
Table 1: Physical and Chemical Properties of Beta-Boswellic Acid
The compound's limited water solubility presents challenges for its bioavailability, which has prompted research into methods to enhance its absorption and therapeutic efficacy .
Natural Sources and Analytical Methods
Botanical and Biological Sources
Beta-Boswellic acid occurs naturally in several plant species, with Boswellia serrata (Indian frankincense) being the primary commercial source . This compound has also been identified in other Boswellia species including Boswellia sacra, as well as in the fungus Phellinus pomaceus .
The concentration of beta-Boswellic acid varies across different plant parts and species. In standardized Boswellia serrata extracts (BSE), beta-Boswellic acid typically constitutes approximately 7.5% of the total boswellic acid content . Commercial extracts often contain a mixture of different boswellic acids, with beta-Boswellic acid being one of the major components alongside other derivatives such as acetyl-keto-beta-boswellic acid (AKBBA), which is often standardized to 30% in therapeutic formulations .
Analytical Detection and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection represents the standard method for beta-Boswellic acid quantification in both biological samples and herbal formulations . Recent advances have incorporated Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-Tof-MS) for comprehensive characterization of boswellic acids and other secondary metabolites in Boswellia extracts .
Table 2: Analytical Methods for Beta-Boswellic Acid Detection
These analytical methods enable precise quantification of beta-Boswellic acid in various matrices, facilitating quality control of herbal products and pharmacokinetic studies essential for therapeutic applications .
Pharmacological Properties
Anti-inflammatory Activity
Beta-Boswellic acid demonstrates significant anti-inflammatory effects primarily through inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes that mediate inflammatory responses . The compound exhibits an IC50 value of approximately 5 μM against 5-LO, though it is less potent than its derivative 3-acetyl-11-keto-β-boswellic acid . This inhibitory action occurs through a specific, nonredox mechanism, distinguishing it from many other anti-inflammatory agents .
The anti-inflammatory properties of beta-Boswellic acid contribute to its therapeutic potential in various inflammatory conditions including osteoarthritis, where clinical trials have demonstrated significant improvements in pain and physical function .
Cellular and Molecular Effects
In addition to its anti-inflammatory actions, beta-Boswellic acid exerts notable effects on cellular proliferation and signaling pathways. Studies using HL-60 leukemia cells have demonstrated that the compound inhibits cell proliferation with IC50 values of 3.7, 7.1, and 6.3 μM for DNA, RNA, and protein synthesis, respectively . This antiproliferative activity suggests potential applications in cancer research, though further investigation is needed to fully elucidate the mechanisms involved.
Beta-Boswellic acid also influences platelet function, increasing calcium mobilization at concentrations ≥3 μM and inducing platelet aggregation with an EC50 of 8 μM . These effects on platelet function may contribute to its reported ability to inhibit platelet aggregation and extend thrombin time .
Vascular Endothelial Protection
A significant area of beta-Boswellic acid research concerns its protective effects on vascular endothelium. In models of blood stasis-induced endothelial dysfunction, the compound demonstrates remarkable protective properties . It ameliorates plasma coagulation parameters and prevents the impairment of endothelium-dependent vasodilatation caused by blood stasis .
The protective mechanism involves increased production of nitric oxide (NO) and cyclic guanosine 3',5'-monophosphate (cGMP) in vascular tissue . At the molecular level, beta-Boswellic acid enhances the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177, thereby increasing NO production . This effect is significant enough that eNOS inhibitors like L-NAME can block beta-Boswellic acid-mediated vasodilatation, confirming the centrality of this pathway to its vascular benefits .
Table 3: Key Pharmacological Activities of Beta-Boswellic Acid
Therapeutic Applications
Osteoarthritis Treatment
A significant therapeutic application of beta-Boswellic acid involves the management of osteoarthritis (OA), particularly OA of the knee. Clinical trials using standardized Boswellia serrata extract (BSE) containing beta-Boswellic acid have demonstrated promising results in improving physical function and reducing pain and stiffness in affected patients .
In a randomized, double-blind, placebo-controlled trial conducted over 120 days, BSE supplementation significantly improved outcomes compared to placebo . The formulation contained a standardized extract with four major boswellic acids, including beta-Boswellic acid at approximately 20.83 mg per tablet . The dosage regimen involved two tablets daily, providing a total of approximately 41.66 mg of beta-Boswellic acid per day .
Anti-inflammatory Applications
The traditional use of boswellia extracts containing beta-Boswellic acid for inflammatory conditions finds support in modern research. The compound's specific inhibition of 5-lipoxygenase provides a mechanistic basis for its effectiveness in conditions characterized by leukotriene-mediated inflammation .
Beyond osteoarthritis, beta-Boswellic acid and related compounds show potential in treating other inflammatory conditions, though specific clinical evidence for beta-Boswellic acid alone (rather than as part of an extract) remains limited in many areas .
Cardiovascular Protection
Research indicates that beta-Boswellic acid may offer cardiovascular benefits through its effects on vascular endothelium and blood parameters. Studies in blood stasis models demonstrate that the compound ameliorates plasma coagulation parameters and protects endothelium from blood stasis-induced injury .
The compound's ability to enhance nitric oxide production through eNOS phosphorylation represents a significant mechanism for its vascular protective effects . This action may have implications for conditions characterized by endothelial dysfunction, though additional clinical research is needed to fully establish its therapeutic potential in cardiovascular medicine.
Pharmacokinetics and Bioavailability
Absorption and Elimination Profile
Pharmacokinetic studies in animal models provide insights into beta-Boswellic acid's behavior in vivo. In rabbits, the compound reaches peak serum concentration (Tmax) at approximately 2 hours post-administration, followed by gradual elimination with complete clearance by 9 hours . This relatively rapid elimination profile may limit sustained therapeutic effects unless addressed through formulation strategies or dosing regimens.
The absorption of beta-Boswellic acid is limited by its poor water solubility, which contributes to its generally low bioavailability . This characteristic poses challenges for therapeutic applications but also presents opportunities for bioavailability enhancement through innovative formulation approaches.
Bioavailability Enhancement Strategies
Research has identified potential methods to enhance beta-Boswellic acid's bioavailability. A notable approach involves co-administration with Piper longum extract, which significantly increases serum concentrations and extends the compound's presence in circulation .
In a study with rabbits, co-administration of Piper longum extract at doses of 2.5 and 10 mg/kg increased the maximum serum concentration (Cmax) of beta-Boswellic acid from 0.2599 μg/ml (baseline) to 0.3214 and 0.3589 μg/ml, respectively . More dramatically, the area under the serum concentration versus time curve (AUC) increased from 0.7736 to 1.18828 and 2.2045 μg/ml/h, respectively, indicating substantially enhanced bioavailability .
Table 4: Pharmacokinetic Parameters of Beta-Boswellic Acid With and Without Piper longum Extract
The mechanism behind this bioavailability enhancement may relate to the molecular properties of piperine (the active component in Piper longum), which shows a lower solvent accessible surface area (SASA) compared to boswellic acid fractions, suggesting favorable interactions with biomolecules rather than aqueous media .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume